molecular formula C15H11N7O3S2 B12635764 C15H11N7O3S2

C15H11N7O3S2

Katalognummer: B12635764
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: WLNAQUXRPVXPPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C15H11N7O3S2 is a complex organic molecule. This compound is known for its unique structure and diverse applications in various scientific fields. It is characterized by the presence of multiple functional groups, including nitrogen, oxygen, and sulfur atoms, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C15H11N7O3S2 typically involves multi-step organic reactions. One common method includes the condensation of aromatic amines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

C15H11N7O3S2: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogens, acids, and bases are often employed as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

C15H11N7O3S2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which C15H11N7O3S2 exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity and interaction dynamics help in understanding its mode of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    C15H11N7O3S: This compound shares a similar core structure but differs in the number of sulfur atoms.

    C15H11N7O2S2: Another related compound with a slight variation in the oxygen content.

Uniqueness

C15H11N7O3S2: is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties

Eigenschaften

Molekularformel

C15H11N7O3S2

Molekulargewicht

401.4 g/mol

IUPAC-Name

N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H11N7O3S2/c1-8-12(24)18-14-22(21-8)10(6-26-14)17-11(23)7-27-15-20-19-13(25-15)9-2-4-16-5-3-9/h2-6H,7H2,1H3,(H,17,23)

InChI-Schlüssel

WLNAQUXRPVXPPB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.